3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile
Overview
Description
3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core, followed by further functionalization to introduce the propanenitrile group . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction and conditions used .
Scientific Research Applications
3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
Quinazoline: Another heterocyclic compound with similar structural features.
Phthalazine: A related compound with a different ring structure.
Cinnoline: Another isomeric form of naphthyridine.
Uniqueness
3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile is unique due to its specific functional groups and the resulting biological activities. Its propanenitrile group provides additional reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2-oxoquinoxalin-1-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-6-3-7-14-10-5-2-1-4-9(10)13-8-11(14)15/h1-2,4-5,8H,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSGAAGRFUWMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27219-40-5 | |
Record name | 3-(2-OXO-1(2H)-QUINOXALINYL)PROPANENITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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